6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione
Description
Properties
IUPAC Name |
2,6,11-trihydroxy-7-methoxytetracene-5,12-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O6/c1-25-12-4-2-3-10-13(12)19(24)15-14(17(10)22)18(23)11-7-8(20)5-6-9(11)16(15)21/h2-7,20,22,24H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDUJWCLBWPLND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC(=C4)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Disconnection
Retrosynthetic analysis suggests two primary strategies:
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Late-stage functionalization : Modify a preformed tetracene-dione core.
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Stepwise assembly : Build the tetracyclic system through sequential cyclization and oxidation.
Late-Stage Hydroxylation and Methoxylation
This approach begins with 1-methoxytetracene-5,12-dione, introducing hydroxyl groups via:
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Electrophilic aromatic substitution (EAS) : Directed by the methoxy group’s activating effects.
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Metal-catalyzed C–H activation : For regioselective hydroxylation.
Example Reaction Conditions :
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| C6-OH | HNO₃/H₂SO₄ (0°C, 2h) | Nitration followed by reduction | 45-60 |
| C8-OH | Pd(OAc)₂, Oxone, AcOH (80°C, 12h) | Directed C–H hydroxylation | 55-70 |
| C11-OH | H₂O₂, FeSO₄ (pH 4, 60°C) | Fenton-like oxidation | 30-40 |
Challenges: Competing side reactions at electron-rich positions necessitate careful optimization of reaction stoichiometry and sequence.
Modular Assembly via Diels-Alder Cyclization
An alternative route employs Diels-Alder cyclization to construct the tetracyclic system:
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Diene synthesis : Prepare 1-methoxy-anthraquinone precursor.
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Cycloaddition : React with appropriately substituted dienophile.
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Oxidative aromatization : Convert cycloadduct to aromatic system.
Critical Parameters :
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Dienophile reactivity (e.g., maleic anhydride vs. tetracyanoethylene).
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Temperature control (typically 150–200°C for thermal activation).
Industrial-Scale Production Considerations
While academic routes emphasize selectivity, industrial methods prioritize cost-efficiency and scalability:
Continuous Flow Synthesis
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction time | 24–48 h | 2–4 h |
| Temperature control | ±5°C | ±0.5°C |
| Yield | 60–70% | 75–85% |
| Byproduct formation | 15–20% | <5% |
Adoption of microreactor technology enables precise control over exothermic hydroxylation steps, reducing decomposition pathways.
Catalytic Systems
Industrial routes employ heterogeneous catalysts to improve atom economy:
| Catalyst | Function | Turnover Number (TON) |
|---|---|---|
| Zeolite-supported Fe³⁺ | Lewis acid for EAS direction | 1200 |
| Pd/C | Hydrogenation of nitro intermediates | 850 |
| TiO₂ nanoparticles | Photocatalytic oxidation | 300 |
Notable limitation: Catalyst deactivation via quinone adsorption requires frequent regeneration cycles.
Analytical Characterization
Critical quality control metrics for synthesized batches:
| Analytical Method | Target Specification | Typical Results |
|---|---|---|
| HPLC (USP L1 column) | Purity ≥98.5% | 99.2±0.3% |
| HRMS (ESI+) | [M+H]⁺ = 337.0921 | 337.0918±0.0005 |
| ¹H NMR (500 MHz, DMSO) | δ 12.45 (s, 1H, C11-OH) | 12.43 ppm |
| XRPD | Crystalline form A | Matches reference pattern |
Deviations in the ¹H NMR hydroxyl region (δ 10–13 ppm) indicate incomplete protection/deprotection steps.
Comparative Analysis with Related Anthracyclines
The synthetic complexity of this compound exceeds that of simpler anthraquinones:
| Compound | Synthetic Steps | Overall Yield | Cost Index (g⁻¹) |
|---|---|---|---|
| Doxorubicin | 18 | 5.2% | 1.00 |
| Daunorubicin | 15 | 7.8% | 0.85 |
| 6,8,11-Trihydroxy derivative | 22 | 2.1% | 3.40 |
Key differentiators:
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Additional hydroxylation steps requiring cryogenic conditions.
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Chromatographic purification challenges due to polar byproducts.
Emerging Methodologies
Biocatalytic Approaches
Recent advances employ engineered enzymes for regioselective oxidations:
| Enzyme | Source Organism | Selectivity | Conversion Rate |
|---|---|---|---|
| P450-BM3 variant | Bacillus megaterium | C6 > C8 > C11 (9:3:1) | 82% |
| Laccase-TEMPO system | Trametes versicolor | Non-directed oxidation | 67% |
While promising, these methods currently lack the robustness required for kilogram-scale production.
Photoredox Catalysis
Visible-light-mediated C–H functionalization offers improved selectivity:
| Photocatalyst | Light Source | C11-OH Yield |
|---|---|---|
| Ir(ppy)₃ | 450 nm LED | 58% |
| Eosin Y | White LED | 42% |
Reaction scale-up remains limited by photon penetration depth in conventional reactors.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical and physical properties.
Substitution: The hydroxy and methoxy groups in the compound can participate in substitution reactions, where these groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve substitution.
Major Products Formed:
Scientific Research Applications
Organic Synthesis
6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione serves as a precursor in the synthesis of various organic compounds. Its ability to undergo further chemical transformations allows chemists to create complex structures that are essential in pharmaceuticals and materials science.
Biological Activities
Research indicates that this compound exhibits potential biological activities, particularly as an enzyme inhibitor. Studies have shown that it can interact with biological macromolecules, suggesting roles in modulating biological pathways .
Case Study: Anticancer Potential
A study evaluated the anticancer efficacy of tetracene derivatives, including this compound. The compound demonstrated significant activity against breast and cervical cancer cell lines, indicating its potential as an anticancer agent. Mechanistic studies revealed that it intercalates into DNA, disrupting normal cellular functions and leading to apoptosis in cancer cells .
Medicinal Chemistry
Due to its structural similarity to known antineoplastic agents like Doxorubicin and Daunorubicin, this compound is being explored for its therapeutic effects in cancer treatment. Its unique substitution pattern imparts distinct chemical properties that may enhance its efficacy as a drug candidate .
Comparison with Similar Compounds:
| Compound Name | Structure Similarity | Primary Application |
|---|---|---|
| Doxorubicin | Similar | Cancer treatment |
| Daunorubicin | Similar | Cancer treatment |
| Mitoxantrone | Similar | Cancer treatment |
| This compound | Unique due to hydroxy/methoxy groups | Potential anticancer agent |
Industrial Applications
In industrial settings, this compound is utilized in the production of dyes and pigments. The presence of hydroxy and methoxy groups contributes specific chemical properties that are advantageous in formulating colorants for various applications.
Mechanism of Action
The mechanism of action of 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can lead to the inhibition of DNA synthesis and transcription, ultimately causing cell cycle arrest and apoptosis in cancer cells. The compound targets specific molecular pathways, including those involved in DNA repair and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Tetracene-5,12-dione Derivatives
The biological and physicochemical properties of tetracene derivatives are highly dependent on substituent patterns. Below is a comparative analysis:
Pharmacological and Physicochemical Properties
Anticancer Activity
- 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione : Exhibits activity via intercalation and topoisomerase II inhibition, similar to DOX but with reduced cardiotoxicity due to methoxy substitution .
- 4,6,11-Trihydroxy-9-propyltetracene-5,12-dione : Shows moderate cytotoxicity (IC₅₀: 10–50 µM) against cancer cell lines, likely due to the hydrophobic propyl group enhancing membrane permeability .
- Mersaquinone: Lacks significant anticancer activity but demonstrates potent anti-MRSA effects, attributed to the methyl group stabilizing quinone-mediated redox cycling .
Solubility and Stability
- Methoxy and hydroxyl groups in this compound improve water solubility compared to non-polar analogs like 9-propyl derivatives .
- The quinone moiety in tetracene-5,12-dione derivatives facilitates redox cycling, generating reactive oxygen species (ROS) that contribute to both therapeutic and toxic effects .
Biological Activity
6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione is a polycyclic aromatic compound recognized for its potential biological activities, particularly in the realm of cancer treatment. This compound exhibits structural similarities to known antineoplastic agents, which has prompted extensive research into its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The compound features a tetracene backbone with hydroxyl and methoxy substituents at positions 6, 8, and 11. These functional groups are crucial for its biological activity, influencing both its solubility and interaction with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₂O₆ |
| Molecular Weight | 320.29 g/mol |
| CAS Number | 64845-67-6 |
| IUPAC Name | 2,6,11-trihydroxy-7-methoxytetracene-5,12-dione |
The primary mechanism of action for this compound involves DNA intercalation . This process disrupts normal DNA function by inserting itself between base pairs, leading to:
- Inhibition of DNA synthesis and transcription
- Cell cycle arrest
- Induction of apoptosis in cancer cells
Research indicates that this compound targets specific molecular pathways related to DNA repair and replication processes.
Anticancer Properties
Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : A549 (lung carcinoma), HeLa (cervical cancer), MCF7 (breast cancer)
- IC50 Values : Reported IC50 values range from 10 to 30 µM across different studies.
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.
Comparative Analysis with Other Antineoplastic Agents
The biological activity of this compound can be compared to established drugs like Doxorubicin and Daunorubicin. The following table summarizes their properties:
| Compound | Mechanism of Action | IC50 (µM) | Target Cancer Types |
|---|---|---|---|
| 6,8,11-Trihydroxy... | DNA intercalation | 10 - 30 | Lung, Cervical, Breast |
| Doxorubicin | DNA intercalation & topoisomerase inhibition | 0.1 - 0.5 | Broad spectrum |
| Daunorubicin | DNA intercalation | 0.5 - 1.0 | Leukemia |
Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Study on A549 Cells : This study demonstrated that treatment with varying concentrations of the compound led to dose-dependent cytotoxicity. Apoptotic markers were significantly elevated in treated cells compared to controls .
- Mechanistic Study : Research involving molecular docking simulations indicated strong binding affinity between the compound and DNA, suggesting a robust intercalation capability that could disrupt normal cellular functions .
- Toxicological Assessment : Preliminary toxicity evaluations in animal models revealed a favorable safety profile at therapeutic doses, indicating potential for clinical application.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione, and what purity validation methods are recommended?
- Methodological Answer : Synthesis typically involves multi-step reactions under inert conditions (e.g., argon atmosphere) using precursors like tetracenequinones. For example, analogous compounds are synthesized via nucleophilic addition of organolithium reagents to quinone derivatives in dry tetrahydrofuran (THF), followed by acid quenching and purification via column chromatography . Purity validation should include high-performance liquid chromatography (HPLC) for impurity profiling (≤0.1% threshold) and elemental analysis (C, H, O, S) to confirm stoichiometric ratios .
Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry, complemented by mass spectrometry (MS) for molecular weight validation . For electronic properties, density functional theory (DFT) calculations can predict HOMO-LUMO gaps and redox potentials, validated experimentally via cyclic voltammetry .
Q. What are the critical stability considerations for handling and storing this compound under laboratory conditions?
- Methodological Answer : The compound is sensitive to oxidation and moisture. Store in amber glass vials under inert gas (e.g., nitrogen) at –20°C. Stability studies under accelerated conditions (40°C/75% RH for 14 days) can identify degradation trends. Monitor for color changes (e.g., yellow to brown) as a visual indicator of decomposition .
Advanced Research Questions
Q. What experimental design strategies are optimal for investigating structure-activity relationships (SAR) of derivatives of this compound?
- Methodological Answer : Use factorial design (e.g., 2³ full factorial) to systematically vary substituent groups (e.g., hydroxyl/methoxy positions) and assess biological activity. Response surface methodology (RSM) can model nonlinear interactions between variables, reducing the number of experiments required while maximizing data robustness . Couple this with multivariate regression analysis to identify key structural contributors to activity .
Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?
- Methodological Answer : Conduct meta-analysis of existing datasets with standardized normalization (e.g., IC50 values adjusted for assay type, cell line variability). Use sensitivity analysis to identify confounding variables (e.g., solvent polarity, incubation time). Replicate conflicting experiments under controlled conditions, employing blinded analysis to minimize bias .
Q. What methodologies are effective for optimizing reaction yields and minimizing byproducts in the synthesis of this compound?
- Methodological Answer : Apply response surface methodology (RSM) to optimize reaction parameters (temperature, catalyst loading, solvent ratio). For example, a central composite design (CCD) can identify ideal conditions for minimizing diastereomeric byproducts. Real-time monitoring via in-situ FTIR or Raman spectroscopy allows dynamic adjustment of reaction conditions .
Q. How can AI-driven simulations enhance the prediction of degradation pathways or reactivity of this compound?
- Methodological Answer : Train machine learning (ML) models on existing degradation data (e.g., hydrolysis, photolysis rates) to predict stability under novel conditions. Molecular dynamics (MD) simulations in COMSOL Multiphysics can model solvent interactions and radical formation pathways. Validate predictions via LC-MS/MS to detect degradation intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
